molecular formula C19H22N2O2 B2775132 1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(o-tolyl)urea CAS No. 1421529-07-8

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(o-tolyl)urea

Cat. No. B2775132
CAS RN: 1421529-07-8
M. Wt: 310.397
InChI Key: AIUQMJVBJPJHLK-UHFFFAOYSA-N
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Description

1-((2-Hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl)-3-(o-tolyl)urea is a chemical compound that has been extensively studied due to its potential applications in scientific research. The compound is commonly referred to as HTMU, and it is a white crystalline powder that is soluble in organic solvents like ethanol and methanol.

Scientific Research Applications

Anticancer Activity

Research has shown that ureas and sulfamides derived from 1-aminotetralins, which share a structural similarity with the specified compound, have been synthesized and tested for anticancer activity against human glioblastoma and prostate cancer cell lines. Compounds in this category demonstrated a variable degree of cytotoxic activity, highlighting the potential of such compounds in cancer therapy (Özgeriş et al., 2017).

Molecular and Crystal Structure Analysis

Studies have also delved into the conformational adjustments over synthons of urea and thiourea-based assemblies. Analysis of conformational adjustments in related compounds through carbon–nitrogen bond rotation over an intramolecular hydrogen-bonded synthon indicates the complexity and versatility of these molecules in forming various structural assemblies (Phukan & Baruah, 2016).

Hypotensive and Antiarrhythmic Activities

Some derivatives of tetrahydronaphthalene ureas or thioureas, similar to the compound , have shown pronounced hypotensive and antiarrhythmic activities in pharmacological tests. These findings suggest potential therapeutic applications for cardiovascular conditions (Chalina & Chakarova, 1998).

Solvolytic Aromatization Research

The solvolytic elimination (aromatization) of allylic ethers and alcohols, including studies on compounds structurally related to tetrahydronaphthalene, provides insights into chemical reactions that could be useful in synthetic chemistry and the development of new chemical entities (Jia & Thibblin, 2001).

Enantioselectivity in Drug Development

Enantioselectivity of urea inhibitors, particularly in the context of soluble epoxide hydrolase (sEH) inhibition, has been investigated, emphasizing the importance of stereoselective interactions in drug design and the therapeutic targeting of chronic diseases (Manickam et al., 2016).

properties

IUPAC Name

1-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]-3-(2-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2/c1-14-6-2-5-9-17(14)21-18(22)20-13-19(23)11-10-15-7-3-4-8-16(15)12-19/h2-9,23H,10-13H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIUQMJVBJPJHLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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